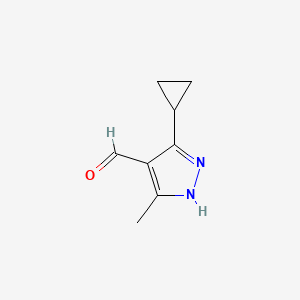
Acide 2-(4-(difluorométhyl)pipéridin-1-yl)acétique
Vue d'ensemble
Description
“2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Piperidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities .
Action Environment
It is known that the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties may be impacted by the incorporation of rigidity into the linker region of bifunctional protein degraders .
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is easily synthesized in the laboratory, which makes it cost-effective and convenient to use. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. One limitation is that it can bind to proteins and other molecules through a variety of mechanisms, which can make it difficult to study specific proteins or other molecules.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid in scientific research. One potential direction is the use of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid to study the effects of drugs on cells. Additionally, it could be used to study the effects of environmental toxins on cells, and to study the effects of genetic mutations on proteins. It could also be used to study the structure and function of proteins, and to study the transport of ions and other molecules across cell membranes. Additionally, it could be used to study the effects of disease on cells, and to study the effects of aging on cells. Finally, it could be used to study the effects of diet and lifestyle on cells.
Applications De Recherche Scientifique
Synthèse de pipéridines biologiquement actives
Les dérivés de la pipéridine sont essentiels dans la synthèse de divers composés biologiquement actifs. Le groupe difluorométhyle dans l'acide 2-(4-(difluorométhyl)pipéridin-1-yl)acétique peut être utilisé pour introduire des atomes de fluor dans les molécules cibles, ce qui est souvent souhaitable dans la conception de médicaments en raison des propriétés uniques conférées par le fluor, telles qu'une stabilité accrue et une lipophilie .
Développement d'agents anticancéreux
Des études récentes ont montré que les dérivés de la pipéridine peuvent être utilisés comme agents anticancéreux. Les caractéristiques structurales de l'this compound peuvent être explorées pour le développement de nouveaux médicaments anticancéreux, en tirant parti de son potentiel à interagir avec les cibles des cellules cancéreuses .
Applications antimicrobiennes et antifongiques
Le noyau de la pipéridine est connu pour présenter des activités antimicrobiennes et antifongiques. En tant que tel, l'this compound pourrait être un échafaudage précieux pour le développement de nouveaux agents antimicrobiens et antifongiques, contribuant à la lutte contre les souches résistantes de bactéries et de champignons .
Propriétés analgésiques et anti-inflammatoires
Les composés ayant une structure de pipéridine sont souvent étudiés pour leurs propriétés analgésiques et anti-inflammatoires. La configuration spécifique de l'this compound pourrait être bénéfique pour créer de nouveaux médicaments contre la douleur ou des médicaments anti-inflammatoires .
Recherche antivirale et antimalarienne
Les dérivés de la pipéridine ont été identifiés comme des agents antiviraux et antimalariens potentiels. La structure unique de l'this compound pourrait être exploitée dans la conception de médicaments ciblant les infections virales et le paludisme, en particulier dans le développement de traitements pour les souches qui ont développé une résistance aux médicaments actuels .
Applications neuropharmacologiques
La fraction pipéridine est une caractéristique commune de nombreux agents neuropharmacologiquesl'this compound pourrait être utilisé dans la synthèse de composés ciblant les troubles neurologiques tels que la maladie d'Alzheimer, la schizophrénie et la dépression, étant donné son potentiel à traverser la barrière hémato-encéphalique et à interagir avec les cibles du système nerveux central .
Propriétés
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(4-2-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBWVPGLPVSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















